2-(Octyloxy)benzoyl chloride

描述

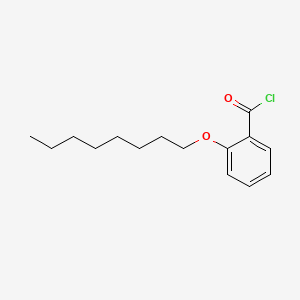

2-(Octyloxy)benzoyl chloride is a benzoyl chloride derivative with an octyloxy (–O–(CH₂)₇CH₃) substituent at the ortho position of the aromatic ring. Structurally, it combines the reactive acyl chloride group (–COCl) with a long-chain alkoxy moiety, which confers unique physicochemical properties. This compound is primarily utilized in organic synthesis for the preparation of esters, amides, and other acylated derivatives, particularly in pharmaceutical and agrochemical research.

属性

CAS 编号 |

54090-39-0 |

|---|---|

分子式 |

C15H21ClO2 |

分子量 |

268.78 g/mol |

IUPAC 名称 |

2-octoxybenzoyl chloride |

InChI |

InChI=1S/C15H21ClO2/c1-2-3-4-5-6-9-12-18-14-11-8-7-10-13(14)15(16)17/h7-8,10-11H,2-6,9,12H2,1H3 |

InChI 键 |

WCJLKAOWUBVWSG-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)Cl |

产品来源 |

United States |

相似化合物的比较

Table 1: Comparative Analysis of Benzoyl Chloride Derivatives

*Inferred from electron-donating alkoxy group.

†Likely corrosive due to acyl chloride group; octyloxy may reduce volatility compared to shorter-chain analogs.

Physicochemical Properties

- Lipophilicity : The octyloxy group significantly enhances lipid solubility compared to shorter-chain (e.g., methoxy) or polar (e.g., nitro) substituents. This property makes it advantageous for synthesizing amphiphilic molecules .

- Stability: Long-chain alkoxy groups may sterically hinder hydrolysis of the acyl chloride group, improving stability in non-aqueous solvents.

常见问题

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-(octyloxy)benzoyl chloride, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves reacting 2-(octyloxy)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Use a molar ratio of 1:1.2 (acid to chlorinating agent) in dry dichloromethane or toluene. Maintain a temperature of 0–5°C during reagent addition to suppress exothermic side reactions (e.g., HCl release). Post-reaction, remove excess chlorinating agent via vacuum distillation. Confirm purity via TLC (silica gel, hexane/ethyl acetate 8:2) and FT-IR (absence of -OH stretch at 2500–3300 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile or neoprene gloves (tested for chemical resistance), ANSI-approved goggles, and a lab coat. Use a NIOSH-approved respirator (e.g., N95) if ventilation is inadequate .

- Spill Management : Neutralize spills with dry sand or vermiculite, collect in sealed containers, and dispose per local hazardous waste regulations. Avoid water to prevent hydrolysis .

- Storage : Store in amber glass bottles under nitrogen at 2–8°C to prevent moisture ingress and decomposition .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Check for characteristic peaks (¹H NMR: δ 0.88 ppm for octyl -CH₃; δ 7.2–8.0 ppm for aromatic protons).

- HPLC : C18 column, acetonitrile/water (70:30) mobile phase; retention time consistency vs. commercial standards.

- Elemental Analysis : Match calculated vs. observed C, H, Cl, and O percentages (deviation <0.3%) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other acyl chlorides in nucleophilic acyl substitution reactions?

- Methodological Answer : The octyloxy group increases steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., tertiary amines). Kinetic studies in THF at 25°C show a 15–20% slower rate compared to benzoyl chloride. Optimize by increasing reaction temperature (40–50°C) or using catalytic DMAP to enhance electrophilicity .

Q. What experimental strategies mitigate hydrolysis of this compound in aqueous-organic biphasic systems?

- Methodological Answer :

- Solvent Choice : Use hydrophobic solvents (e.g., dichloromethane, chloroform) to limit water penetration.

- Buffer Systems : Employ pH 8–9 phosphate buffers to stabilize intermediates while minimizing free water activity.

- Phase-Transfer Catalysts : Add tetrabutylammonium bromide (0.1–0.5 mol%) to shuttle reactive species into the organic phase .

Q. How can computational modeling predict the stability of this compound under varying thermal conditions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to simulate bond dissociation energies (BDEs). Focus on the C-Cl bond (predicted BDE: ~85 kcal/mol). Validate with TGA/DSC: Decomposition onset >120°C in inert atmospheres correlates with computational predictions. Cross-reference with experimental Arrhenius plots for shelf-life estimation .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from moisture content. Standardize measurements via:

- Karl Fischer Titration : Ensure solvent dryness (<50 ppm H₂O).

- Gravimetric Analysis : Saturate solvents (hexane, ethyl acetate, DMF) at 25°C, filter, and evaporate to constant weight.

- Correlation with Hansen Solubility Parameters : Compare experimental results with HSPiP-predicted δD, δP, δH values .

Regulatory and Environmental Considerations

Q. What regulatory frameworks govern the disposal of this compound waste in academic settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。